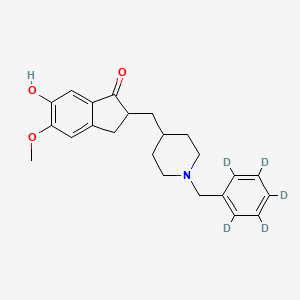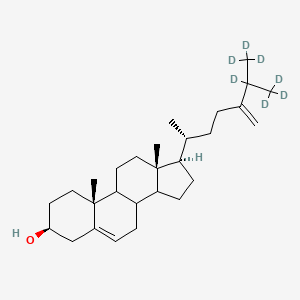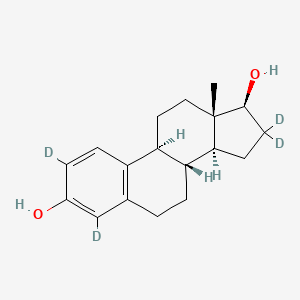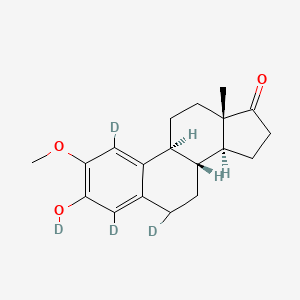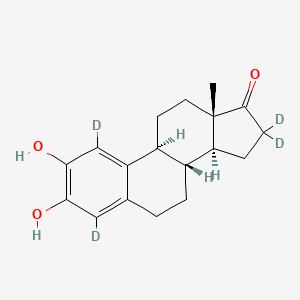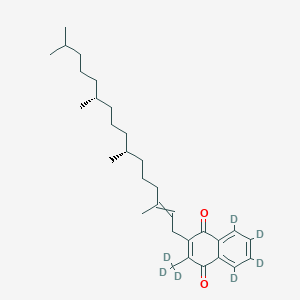
Vitamin K1-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin K1-d7 is the deuterium labeled form of Vitamin K1 . It is a naturally occurring vitamin required for blood coagulation and bone and vascular metabolism . It is used for research purposes .
Synthesis Analysis
Vitamin K1-d7 is a synthetic variant of Vitamin K1, developed to offer enhanced stability compared to its natural form . It is traditionally produced through bacterial fermentation, but various synthetic preparations have lately become available .Molecular Structure Analysis
The molecular weight of Vitamin K1-d7 is 457.74 . Its molecular formula is C31H39D7O2 . The structure of Vitamin K1-d7 is similar to warfarin and other coumarin-like anticoagulants, which function as vitamin K antagonists .Chemical Reactions Analysis
A study has used Vitamin K1-d7 as an internal standard in the development of an accurate method for quantifying naturally occurring trans- and cis-vitamin K1 in spinach and kimchi cabbage .Physical And Chemical Properties Analysis
Vitamin K1-d7 appears as a liquid that is colorless to light yellow . It is slightly soluble in chloroform and ethyl acetate .Aplicaciones Científicas De Investigación
Role in Blood Clotting
Vitamin K1 plays an essential role in the activation of specific proteins involved in the blood clotting cascade . This means it is vital for the process of blood clotting, which prevents excessive bleeding both inside and outside the body.
Bone Metabolism
Vitamin K1 is also crucial for bone metabolism . It helps in the regulation of calcium in the body, which is essential for maintaining healthy bones and preventing diseases like osteoporosis.
Vascular Health
Higher intake of Vitamin K1 is suggested to be required for maintaining vascular health . It could potentially help in preventing vascular diseases.
Dietary Supplements
Vitamin K1 is commonly found in dietary supplements . These supplements are frequently consumed by patients for various health benefits.
Pharmaceutical Products
Vitamin K1 is also used in pharmaceutical products . It is often included in medications for its health benefits and therapeutic properties.
Research and Quality Control
Vitamin K1 is used in research and quality control of dietary supplements and pharmaceutical products . A method has been developed for the simultaneous quantitative analysis of vitamins K and D3 in these products .
Synthesis of Vitamin K Variants
Vitamin K1 and its variants are synthesized through various reactions involving substrates like menadione . These synthetic approaches are crucial for the production of Vitamin K for various applications.
Treatment of Bone and Vascular Diseases
Vitamin K1 is currently of interest for the treatment of bone and vascular diseases . Its role in calcium metabolism and blood clotting makes it a potential therapeutic agent for these conditions.
Mecanismo De Acción
Target of Action
Vitamin K1-d7, also known as Phylloquinone, is a naturally occurring vitamin that plays a crucial role in blood coagulation and bone and vascular metabolism . The primary targets of Vitamin K1-d7 are the precursors to coagulation factors II, VII, IX, and X . These factors are essential for the blood clotting process, and Vitamin K1-d7 helps in their activation .
Mode of Action
Vitamin K1-d7 acts as a cofactor for the enzyme γ-carboxylase . This enzyme modifies and activates the precursors to the coagulation factors II, VII, IX, and X . In addition to this, Vitamin K1-d7 also acts as a ligand of the steroid and xenobiotic receptor (SXR) and pregnane X receptor (PXR) .
Biochemical Pathways
Vitamin K1-d7 is involved in the blood coagulation cascade, where it is needed for the posttranslational modification of proteins involved in this process . It is also involved in the maturation of other proteins that play different roles, particularly in the modulation of the calcification of connective tissues . This process is physiologically needed in bones but is pathological in arteries .
Pharmacokinetics
The pharmacokinetics of Vitamin K1-d7 were evaluated in healthy human adult volunteers following oral and intravenous administration . The study found significant differences in the main pharmacokinetic parameters between groups . For instance, VKORC1 AG carriers showed 41% higher mean bioavailability compared with homozygous AA individuals . Furthermore, AG subjects exhibited 30% and 36% higher mean AUC compared with GG and AA respectively . Terminal half-life was 32% and 27% longer for AG carriers in comparison to GG and AA genotypes respectively .
Result of Action
The action of Vitamin K1-d7 results in the activation of multiple Vitamin K dependent-proteins (VKDPs) . These VKDPs have important roles in bone health, vascular health, metabolism, reproduction, as well as in cancer progression . The activation of these proteins can influence various physiological processes and can be an important link between the bone and the vasculature .
Action Environment
The action, efficacy, and stability of Vitamin K1-d7 can be influenced by various environmental factors. For instance, the methods of production and purification, as well as particular environmental and storage conditions, can influence the isomer composition in the final product . Knowledge of these factors can enable their manipulation to obtain a more favorable Vitamin K1-d7 profile in the final product .
Safety and Hazards
Propiedades
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-VKXGTQFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What analytical methods benefit from using Vitamin K1-d7?
A: Vitamin K1-d7 is particularly useful in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Supercritical Fluid Chromatography Tandem Mass Spectrometry (SFC-MS/MS) methods developed for quantifying Vitamin K1 [, ]. These methods utilize the mass difference between Vitamin K1 and Vitamin K1-d7 to differentiate and quantify them based on their unique mass-to-charge ratios.
Q2: Can you give examples of specific research applications where Vitamin K1-d7 is crucial?
A2:
- Determining Vitamin K1 in Food Products: Researchers used Vitamin K1-d7 to develop a sensitive and reliable LC-MS/MS method for quantifying Vitamin K1 in various fruits and vegetables []. This method helps determine the nutritional content of these foods.
- Assessing Vitamin K Status in Serum: A routine SFC-MS/MS method was developed using Vitamin K1-d7 to accurately measure Vitamin K1 levels in serum samples []. This method assists in evaluating an individual's Vitamin K status, which is important for bone health and blood clotting.
Q3: What are the advantages of incorporating Vitamin K1-d7 in these analytical methods?
A3: The use of Vitamin K1-d7 significantly improves the accuracy and reliability of Vitamin K1 quantification by:
- Correcting for Matrix Effects: Complex matrices like serum or food extracts can interfere with the ionization of the analyte, leading to inaccurate results. Vitamin K1-d7, experiencing similar matrix effects, compensates for this issue [].
- Accounting for Losses During Sample Preparation: Losses of Vitamin K1 can occur during extraction and purification steps. Adding Vitamin K1-d7 before these steps allows for accurate accounting of these losses and correction in the final quantification [, ].
- Enhancing Precision and Reproducibility: By using Vitamin K1-d7, variations in instrument response and other analytical variables can be normalized, leading to improved precision and reproducibility of the results [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


